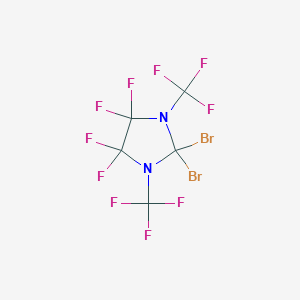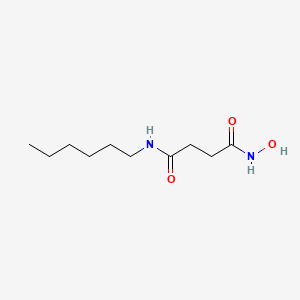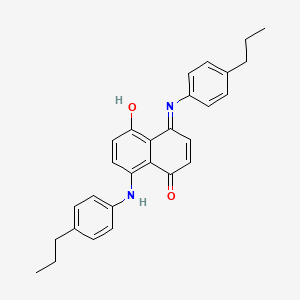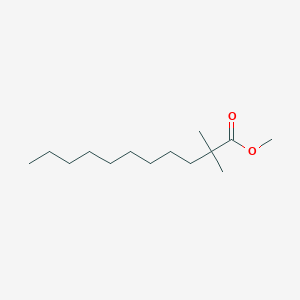
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound is of particular interest due to its unique structure, which includes an azido group and an indole moiety, making it a valuable target for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(1-methyl-1H-indol-3-yl)-ethanone with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the azido group replaces a leaving group on the ethanone moiety.
Industrial Production Methods
While specific industrial production methods for Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, safety measures would be crucial due to the presence of the azido group, which can be potentially explosive.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, suitable solvents like DMF.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Reduction: 2-amino-1-(1-methyl-1H-indol-3-yl)-ethanone.
Substitution: Various substituted ethanone derivatives.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes such as acetylcholinesterase and glutathione S-transferase, thereby inhibiting their activity . The azido group can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-methyl-1H-indol-3-yl)-ethanone: Lacks the azido group, making it less reactive in certain chemical reactions.
1-(1H-indol-3-yl)-ethanone: Similar structure but without the methyl group on the indole ring.
1-(1H-indol-3-yl)-1-ethanone: Another indole derivative with different substituents.
Uniqueness
Ethanone, 2-azido-1-(1-methyl-1H-indol-3-yl)- is unique due to the presence of the azido group, which imparts distinct reactivity and potential for various chemical transformations. This makes it a valuable compound for research and development in multiple scientific fields.
Propriétés
Numéro CAS |
95202-72-5 |
|---|---|
Formule moléculaire |
C11H10N4O |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-azido-1-(1-methylindol-3-yl)ethanone |
InChI |
InChI=1S/C11H10N4O/c1-15-7-9(11(16)6-13-14-12)8-4-2-3-5-10(8)15/h2-5,7H,6H2,1H3 |
Clé InChI |
SLCWCYQPTDSZSE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)C(=O)CN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)
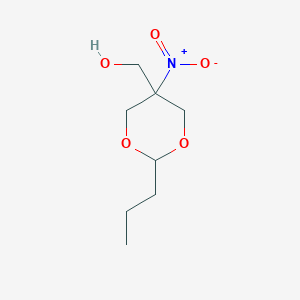

![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)

![{[Di(propan-2-yl)phosphanyl]methylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14361099.png)



